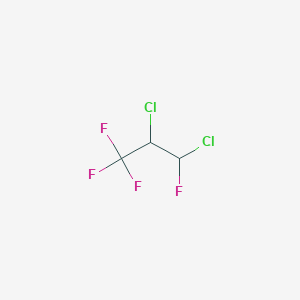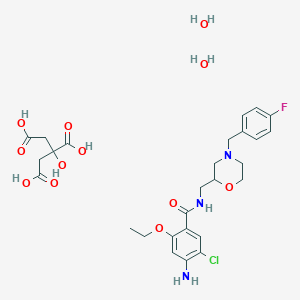
Citrato de mosaprida dihidratado
Descripción general
Descripción
Mosapride citrate dihydrate (MC) is a prokinetic agent with a unique mechanism of action that has been studied for its potential use in a variety of clinical settings. MC is a derivative of the anti-ulcer drug mosapride, and has been used to treat various gastrointestinal (GI) disorders such as gastroesophageal reflux disease (GERD), functional dyspepsia, and irritable bowel syndrome (IBS). MC has been found to be beneficial in the treatment of these conditions due to its ability to stimulate the release of gastric acid, improve gastric emptying, and reduce abdominal pain. Additionally, MC has been studied for its potential to improve the efficacy of chemotherapy and radiotherapy in the treatment of cancer.
Aplicaciones Científicas De Investigación
Mejora de la Biodisponibilidad
Citrato de mosaprida dihidratado: se usa para mejorar la biodisponibilidad de los fármacos. Las investigaciones han demostrado que al crear farmacosomas de citrato de mosaprida, sus propiedades fisicoquímicas se pueden mejorar, lo que lleva a un aumento de la biodisponibilidad . Esto es particularmente beneficioso para los fármacos con baja biodisponibilidad oral, ya que puede mejorar significativamente su eficacia terapéutica.
Tratamiento de Trastornos Gastrointestinales
Como agonista selectivo del receptor de serotonina 5-HT4, el this compound se emplea en el tratamiento a corto plazo de la enfermedad por reflujo gastroesofágico (ERGE) y síntomas relacionados . También se usa para los síntomas gastrointestinales asociados con la gastritis crónica, el síndrome del intestino irritable y la dispepsia funcional, proporcionando una amplia gama de aplicaciones en la investigación gastrointestinal.
Sistemas de Liberación de Fármacos Gastroretentivos
El this compound se formula en formas de dosificación de liberación sostenida gastroretentiva flotante. Estos sistemas están diseñados para permanecer en la región gástrica durante períodos prolongados, mejorando el tiempo de residencia del fármaco en el estómago y dando lugar a perfiles de absorción más consistentes .
Desarrollo de Tabletas de Matriz Flotante
El compuesto se utiliza en el desarrollo de tabletas de matriz flotante. Estas tabletas son capaces de flotar en el estómago durante períodos prolongados, asegurando que el fármaco se libere lentamente y a una velocidad controlada, lo cual es crucial para los fármacos que se absorben principalmente en el estómago .
Mejora de la Solubilidad
Las investigaciones se han centrado en mejorar la solubilidad del this compound mediante la formación de cocristales. La solubilidad mejorada puede conducir a una mejor absorción y eficacia del fármaco, especialmente para los compuestos con baja solubilidad en agua .
Dispositivos de Liberación de Fármacos Impresos en 3D
El advenimiento de la tecnología de impresión 3D ha abierto nuevas vías para los sistemas de liberación de fármacos. El this compound se ha incorporado a tabletas flotantes impresas en 3D, que se pueden adaptar a las necesidades individuales de los pacientes, ofreciendo un nuevo enfoque a la medicina personalizada .
Mecanismo De Acción
Target of Action
Mosapride citrate dihydrate primarily targets the 5-HT4 receptors . These receptors are a subtype of serotonin receptors and play a crucial role in the gastrointestinal tract. The major active metabolite of mosapride, known as M1, additionally acts as a 5HT3 antagonist .
Mode of Action
Mosapride citrate dihydrate acts as a selective 5-HT4 agonist . It stimulates the 5-HT4 receptors in the gastrointestinal nerve plexus, which increases the release of acetylcholine . This results in the enhancement of gastrointestinal motility and gastric emptying . The major active metabolite of mosapride, M1, additionally acts as a 5HT3 antagonist , which further accelerates gastric emptying .
Biochemical Pathways
The activation of 5-HT4 receptors by mosapride leads to an increase in the release of acetylcholine. This neurotransmitter then stimulates the smooth muscles in the gastrointestinal tract, enhancing motility and accelerating gastric emptying . This action affects the neuroactive ligand-receptor interaction and serotonergic synapse pathways .
Pharmacokinetics
The pharmacokinetics of mosapride citrate dihydrate reveal that it has a rapid absorption rate, with peak plasma levels reached within 0.5-1 hour after dosing . The oral bioavailability of mosapride varies between genders, being 7% in males and 47% in females, suggesting extensive first-pass metabolism in males . The apparent half-lives range from 1.4-2.0 hours .
Result of Action
The action of mosapride citrate dihydrate results in accelerated gastric emptying and enhanced motility throughout the whole of the gastrointestinal tract in humans . This makes it useful for the treatment of conditions such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome . In addition to its prokinetic properties, mosapride also exerts anti-inflammatory effects on the gastrointestinal tract .
Action Environment
The efficacy and stability of mosapride citrate dihydrate can be influenced by various environmental factors. For instance, it is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food) for optimal absorption . Furthermore, due to the pharmacokinetics of mosapride, it would take 1,000–3,000 times the therapeutic dose to elicit cardiovascular effects , indicating a high degree of safety in its use.
Safety and Hazards
Mosapride citrate dihydrate can cause serious eye damage. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Mosapride citrate dihydrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the serotonin 5-HT4 receptors located on neurons of the gastrointestinal tract. By binding to these receptors, mosapride citrate dihydrate stimulates the release of acetylcholine, which in turn enhances gastrointestinal motility .
Cellular Effects
Mosapride citrate dihydrate influences various types of cells and cellular processes. It enhances gastrointestinal motility by promoting the release of acetylcholine from enteric neurons. This action leads to increased smooth muscle contractions in the gastrointestinal tract, facilitating the movement of contents through the digestive system . Furthermore, mosapride citrate dihydrate has been shown to increase the expression of sweet taste receptors in the upper intestine, which may play a role in its effects on glucose metabolism .
Molecular Mechanism
The molecular mechanism of mosapride citrate dihydrate involves its binding to serotonin 5-HT4 receptors on enteric neurons. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately leading to the release of acetylcholine . The active metabolite M1 also acts as a 5-HT3 receptor antagonist, which helps in reducing nausea and vomiting .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mosapride citrate dihydrate have been observed to change over time. Studies have shown that mosapride citrate dihydrate is stable under various conditions, and its prokinetic effects are sustained over prolonged periods . The long-term effects on cellular function and potential degradation products have not been extensively studied.
Dosage Effects in Animal Models
The effects of mosapride citrate dihydrate vary with different dosages in animal models. In horses, for example, the pharmacokinetics of mosapride citrate dihydrate have been shown to be dose-proportional, with higher doses leading to increased serum concentrations and prolonged gastric emptying times . At high doses, mosapride citrate dihydrate may cause adverse effects such as diarrhea and abdominal discomfort .
Metabolic Pathways
Mosapride citrate dihydrate is metabolized primarily by the cytochrome P450 enzyme CYP3A4. The major metabolites include mosapride N-oxide and a morpholine ring-opened derivative . These metabolites are excreted in urine and feces. The involvement of CYP3A4 suggests potential interactions with other drugs metabolized by the same enzyme .
Transport and Distribution
Mosapride citrate dihydrate is absorbed in the gastrointestinal tract and distributed throughout the body. It is transported across cell membranes by passive diffusion and possibly by active transport mechanisms . The compound is primarily localized in the gastrointestinal tissues, where it exerts its prokinetic effects .
Subcellular Localization
The subcellular localization of mosapride citrate dihydrate is primarily within the enteric neurons of the gastrointestinal tract. It binds to serotonin 5-HT4 receptors on the cell membrane, initiating a cascade of intracellular signaling events . There is no evidence to suggest that mosapride citrate dihydrate undergoes significant post-translational modifications or is targeted to specific organelles.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Mosapride citrate dihydrate involves the reaction of Mosapride with citric acid followed by crystallization to obtain the dihydrate form.", "Starting Materials": [ "Mosapride", "Citric acid", "Water" ], "Reaction": [ "Dissolve Mosapride in water", "Add citric acid to the Mosapride solution", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any insoluble impurities", "Concentrate the filtrate to obtain a solid residue", "Dissolve the residue in water", "Add ethanol to the Mosapride citrate solution", "Heat the mixture to induce crystallization", "Cool the mixture to obtain Mosapride citrate dihydrate crystals", "Filter and dry the crystals" ] } | |
Número CAS |
636582-62-2 |
Fórmula molecular |
C27H35ClFN3O11 |
Peso molecular |
632.0 g/mol |
Nombre IUPAC |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |
InChI |
InChI=1S/C21H25ClFN3O3.C6H8O7.H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 |
Clave InChI |
SLDCUFRDADJSBX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O |
SMILES canónico |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |
Pictogramas |
Corrosive |
Sinónimos |
4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide 2-Hydroxy-1,2,3-propanetricarboxylate Hydrate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Mosapride Citrate Dihydrate interact with its target and what are the downstream effects?
A1: Mosapride Citrate Dihydrate is a prokinetic agent that acts as a selective 5-HT4 receptor agonist. [, , ] While its principal metabolite shows affinity for 5-HT3 receptors, acting as a potent antagonist, Mosapride Citrate Dihydrate itself primarily exerts its action through the 5-HT4 receptor. [, , ] This interaction stimulates gastrointestinal motility, making it beneficial for treating conditions like gastroesophageal reflux disease, chronic gastritis, nonulcer dyspepsia, and diabetic gastropathy. [, , ]
Q2: What are the key considerations for formulating Mosapride Citrate Dihydrate into orodispersible tablets?
A2: Developing orodispersible tablets for Mosapride Citrate Dihydrate requires careful selection of superdisintegrants to achieve rapid disintegration and dissolution in the oral cavity. [, , ] Studies have evaluated different superdisintegrants, including Croscarmellose Sodium (Ac-Di-Sol), Crospovidone (Polyplasdone XL), and Sodium Starch Glycolate (Primojel), at varying concentrations to optimize these parameters. [, , ]
Q3: Has there been any research on developing sustained-release formulations of Mosapride Citrate Dihydrate?
A3: Yes, researchers have investigated sustained-release formulations of Mosapride Citrate Dihydrate using hydrophilic matrix polymers like Hydroxypropyl Methylcellulose (HPMC) of different viscosity grades. [, ] These studies focused on achieving a prolonged drug release profile to potentially reduce dosing frequency and minimize dose-dependent side effects. [, ]
Q4: Are there any validated analytical methods for quantifying Mosapride Citrate Dihydrate in pharmaceutical formulations?
A5: Yes, researchers have developed and validated a UV-spectrophotometric method for the simultaneous estimation of Mosapride Citrate Dihydrate and Pantoprazole Sodium Sesquihydrate in capsule formulations. [] This method offers a simple, rapid, and cost-effective way to determine the concentration of these active ingredients. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





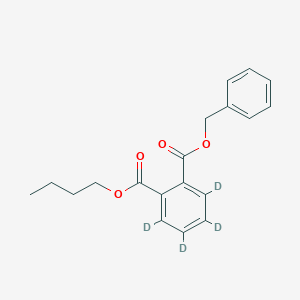
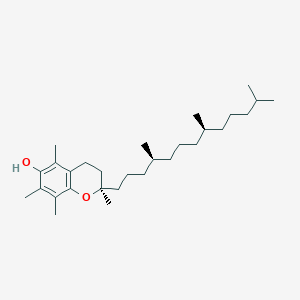
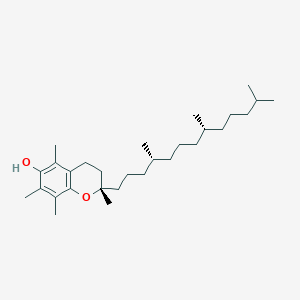

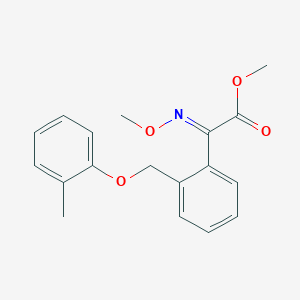

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)
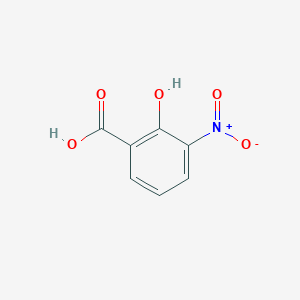
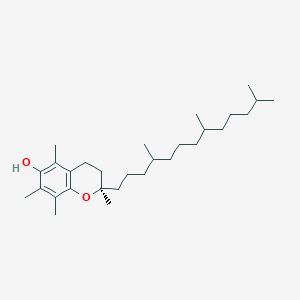
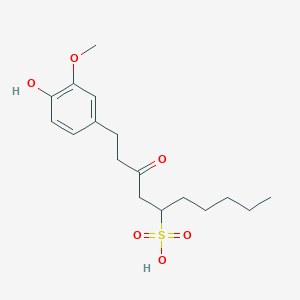
![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)
